![molecular formula C16H15BrN2O3S B2767312 2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 946337-82-2](/img/structure/B2767312.png)
2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
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Description
Synthesis Analysis
BTB can be synthesized in various ways, including the Buchwald-Hartwig coupling method and the Suzuki-Miyaura coupling method. The compound can be characterized by various analytical techniques such as NMR, IR, and MS.
Molecular Structure Analysis
The molecular formula of BTB is C16H15BrN2O3S. It has a molecular weight of 395.27. The InChI Key is VXGMJCOMVRHSPH-UHFFFAOYSA-N.
Chemical Reactions Analysis
Reactions at the benzylic position of BTB can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions are influenced by the resonance stabilization of the benzylic radical .
Scientific Research Applications
For additional references:
- 2-bromo-N- (1,1-dioxo-1λ6-thiolan-3-yl)-3-methylbutanamide (CAS Number: 1016779-71-7) .
- 4- (1,1-dioxo-1λ6,2,5-thiadiazolidin-2-yl)benzoic acid (CAS Number: 1368435-70-4) .
- 3- [4- (1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl]propanoic acid (CAS Number: 1369031-04-8) .
- Review on 1,2,4-benzothiadiazine-1,1-dioxide scaffold .
properties
IUPAC Name |
2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMJCOMVRHSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide |
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